Cas no 1270493-62-3 (4-(piperidin-2-yl)-1H-indole)

4-(Piperidin-2-yl)-1H-indole is a heterocyclic compound featuring a fused indole and piperidine structure, offering versatile applications in medicinal chemistry and drug discovery. Its unique scaffold combines the pharmacophoric properties of both indole and piperidine moieties, making it a valuable intermediate for the synthesis of biologically active molecules. The compound exhibits potential as a building block for targeting central nervous system (CNS) receptors, enzyme inhibitors, and other therapeutic agents. Its rigid yet modifiable framework allows for structural diversification, enabling the exploration of structure-activity relationships (SAR). High purity and well-defined synthetic routes ensure reproducibility for research and development purposes.
4-(piperidin-2-yl)-1H-indole structure
4-(piperidin-2-yl)-1H-indole structure
Product name:4-(piperidin-2-yl)-1H-indole
CAS No:1270493-62-3
MF:C13H16N2
Molecular Weight:200.279542922974
CID:6474642
PubChem ID:53927408

4-(piperidin-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 4-(piperidin-2-yl)-1H-indole
    • EN300-1853725
    • 1270493-62-3
    • インチ: 1S/C13H16N2/c1-2-8-14-12(5-1)10-4-3-6-13-11(10)7-9-15-13/h3-4,6-7,9,12,14-15H,1-2,5,8H2
    • InChIKey: GNYJPXNWHKEISQ-UHFFFAOYSA-N
    • SMILES: N1CCCCC1C1=CC=CC2=C1C=CN2

計算された属性

  • 精确分子量: 200.131348519g/mol
  • 同位素质量: 200.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.8Ų
  • XLogP3: 2.3

4-(piperidin-2-yl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1853725-1.0g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
1g
$1458.0 2023-05-26
Enamine
EN300-1853725-5.0g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
5g
$4226.0 2023-05-26
Enamine
EN300-1853725-10.0g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
10g
$6266.0 2023-05-26
Enamine
EN300-1853725-0.05g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
0.05g
$1224.0 2023-09-18
Enamine
EN300-1853725-0.25g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
0.25g
$1341.0 2023-09-18
Enamine
EN300-1853725-0.5g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
0.5g
$1399.0 2023-09-18
Enamine
EN300-1853725-2.5g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
2.5g
$2856.0 2023-09-18
Enamine
EN300-1853725-5g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
5g
$4226.0 2023-09-18
Enamine
EN300-1853725-1g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
1g
$1458.0 2023-09-18
Enamine
EN300-1853725-0.1g
4-(piperidin-2-yl)-1H-indole
1270493-62-3
0.1g
$1283.0 2023-09-18

4-(piperidin-2-yl)-1H-indole 関連文献

4-(piperidin-2-yl)-1H-indoleに関する追加情報

4-(Piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3): A Comprehensive Overview of Its Properties and Applications

The compound 4-(piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3) is a heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, combining an indole core with a piperidine moiety, makes it a versatile scaffold for designing biologically active molecules. Researchers are particularly interested in its potential applications as a pharmacophore in the development of novel therapeutics targeting neurological disorders, inflammation, and metabolic diseases.

One of the key reasons for the growing interest in 4-(piperidin-2-yl)-1H-indole is its structural similarity to naturally occurring alkaloids, which often exhibit potent biological activities. The indole ring system is a common feature in many FDA-approved drugs, such as serotonin receptor modulators and kinase inhibitors. Meanwhile, the piperidine moiety enhances the molecule's ability to interact with biological targets, improving its pharmacokinetic properties. This dual functionality positions 4-(piperidin-2-yl)-1H-indole as a promising candidate for further research.

In recent years, the scientific community has explored the potential of 4-(piperidin-2-yl)-1H-indole in addressing some of the most pressing health challenges. For instance, its derivatives have been investigated for their role in modulating neurotransmitter systems, which could lead to breakthroughs in treating conditions like depression and anxiety. Additionally, its anti-inflammatory properties have sparked interest in developing new therapies for chronic inflammatory diseases, a topic that has gained traction due to the rising prevalence of autoimmune disorders globally.

From a synthetic chemistry perspective, 4-(piperidin-2-yl)-1H-indole offers a robust platform for structure-activity relationship (SAR) studies. Researchers can easily modify its core structure to optimize binding affinity, selectivity, and metabolic stability. This flexibility is particularly valuable in the era of precision medicine, where tailored therapies are increasingly in demand. The compound's compatibility with modern high-throughput screening techniques further enhances its utility in drug discovery pipelines.

The commercial availability of 4-(piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3) has also facilitated its adoption in academic and industrial labs. Suppliers often highlight its high purity and stability, making it a reliable building block for synthetic endeavors. As the demand for novel small-molecule therapeutics continues to rise, compounds like this are expected to play a pivotal role in shaping the future of pharmaceutical research.

Beyond its pharmaceutical applications, 4-(piperidin-2-yl)-1H-indole has also found use in material science. Its aromatic and heterocyclic nature makes it a candidate for developing organic semiconductors and fluorescent probes. This interdisciplinary appeal underscores the compound's versatility and broadens its potential impact across multiple scientific domains.

In conclusion, 4-(piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3) represents a fascinating intersection of chemistry and biology. Its structural features, combined with its diverse applications, make it a subject of ongoing research and innovation. As scientists continue to unravel its full potential, this compound is poised to contribute significantly to advancements in both healthcare and technology.

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